molecular formula C19H22N2O3 B269190 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide

2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide

Cat. No. B269190
M. Wt: 326.4 g/mol
InChI Key: YJPRSADTDUCPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide, also known as IBET-762, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. This compound has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases. In

Mechanism of Action

2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide targets the BET family of proteins, which are involved in the regulation of gene expression through the recognition of acetylated histones. By binding to the bromodomain of these proteins, 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide prevents their interaction with acetylated histones, leading to the inhibition of downstream gene expression. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have other biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce the production of pro-inflammatory cytokines in immune cells. 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide is its specificity for the BET family of proteins, which allows for targeted inhibition of gene expression. However, this specificity also limits its use in certain contexts, as it may not be effective against cancers that do not rely on BET proteins for growth. Additionally, the high cost of 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide may be a limiting factor for some research labs.

Future Directions

There are several potential future directions for research on 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth. Another potential direction is the investigation of 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide in other disease contexts, such as neurodegenerative diseases or viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide and its effects on gene expression.

Synthesis Methods

The synthesis of 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide involves several steps, including the formation of the amide bond and the introduction of the ethoxy group. The starting material for the synthesis is 4-aminobenzonitrile, which is reacted with isobutyryl chloride to form 4-isobutyrylamino-benzonitrile. This intermediate is then reacted with ethyl chloroformate and sodium hydride to introduce the ethoxy group and form 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide.

Scientific Research Applications

2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been studied extensively in cancer research, particularly in the treatment of hematological malignancies and solid tumors. It has been shown to inhibit the growth of cancer cells by targeting the BET proteins, which are involved in regulating gene expression. In addition to cancer, 2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide has also been investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and asthma.

properties

Product Name

2-ethoxy-N-[4-(isobutyrylamino)phenyl]benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-ethoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-8-6-5-7-16(17)19(23)21-15-11-9-14(10-12-15)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

YJPRSADTDUCPRM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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